molecular formula C16H17NO2 B336644 2-ethoxy-N-(2-methylphenyl)benzamide

2-ethoxy-N-(2-methylphenyl)benzamide

Cat. No.: B336644
M. Wt: 255.31 g/mol
InChI Key: UXERYJOJITUDQY-UHFFFAOYSA-N
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Description

2-Ethoxy-N-(2-methylphenyl)benzamide is a benzamide derivative characterized by a 2-ethoxy substituent on the benzoyl ring and a 2-methylphenyl group attached to the amide nitrogen. Benzamide derivatives are widely studied for applications in medicinal chemistry, including antiparasitic (e.g., Trypanosoma brucei inhibitors) and anticancer agents, owing to their ability to modulate biological targets through hydrogen bonding and hydrophobic interactions .

Properties

Molecular Formula

C16H17NO2

Molecular Weight

255.31 g/mol

IUPAC Name

2-ethoxy-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C16H17NO2/c1-3-19-15-11-7-5-9-13(15)16(18)17-14-10-6-4-8-12(14)2/h4-11H,3H2,1-2H3,(H,17,18)

InChI Key

UXERYJOJITUDQY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among benzamide analogs include substituents on the benzoyl ring and the N-aryl group. These modifications influence physicochemical properties such as logP, solubility, and bioavailability.

Table 1: Structural and Physicochemical Comparison
Compound Name Benzoyl Substituent N-Aryl Substituent Molecular Formula Molecular Weight logP Key Features Reference
2-Ethoxy-N-(2-methylphenyl)benzamide 2-ethoxy 2-methylphenyl C₁₆H₁₇NO₂ 255.32 ~2.5* Hydrophobic N-aryl group -
2-Ethoxy-N-(4-iodophenyl)benzamide 2-ethoxy 4-iodophenyl C₁₅H₁₄INO₂ 367.18 - Electron-withdrawing iodine substituent
2-Ethoxy-N-(3-hydroxyphenyl)benzamide 2-ethoxy 3-hydroxyphenyl C₁₅H₁₅NO₃ 257.29 ~1.5 Polar hydroxy group enhances solubility
2-Ethoxy-N-(4-ethoxyphenyl)benzamide 2-ethoxy 4-ethoxyphenyl C₁₇H₁₉NO₃ 285.34 ~2.8 Symmetric ethoxy groups
2-Hydroxy-N-(3-trifluoromethylphenyl)benzamide 2-hydroxy 3-trifluoromethylphenyl C₁₅H₁₂F₃NO₂ 295.26 ~3.0 Acidic hydroxy and CF₃ groups

*Estimated based on analogs.

Key Observations :

  • Hydrophobicity : The 2-methylphenyl group in the target compound contributes to higher hydrophobicity (logP ~2.5) compared to polar derivatives like 2-ethoxy-N-(3-hydroxyphenyl)benzamide (logP ~1.5) .
  • Electronic Effects : Electron-withdrawing groups (e.g., iodine in , CF₃ in ) may enhance binding to electrophilic biological targets, whereas electron-donating groups (e.g., ethoxy in ) improve metabolic stability.
Antiparasitic Activity

Benzamides with bulky N-aryl groups, such as N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, exhibit potent inhibition of Trypanosoma brucei, a parasite causing African sleeping sickness. The 2-ethoxy group in the target compound may similarly enhance membrane permeability, though direct activity data are lacking .

Cytotoxic Potential

Derivatives like 2-ethoxy-N-(3-hydroxyphenyl)-6-pentadecyl benzamide () show cytotoxic activity, likely due to the long alkyl chain (pentadecyl) increasing lipophilicity and cellular uptake. The absence of such a chain in the target compound may limit its cytotoxicity .

Enzymatic Interactions

Compounds with N,O-bidentate directing groups (e.g., N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide in ) facilitate metal-catalyzed C–H functionalization. The target compound’s ethoxy group could act as a weak directing group in catalytic reactions.

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